Cas no 2567504-92-9 (Tert-butyl 3-formylcyclobutane-1-carboxylate)

Tert-butyl 3-formylcyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- Tert-butyl 3-formylcyclobutane-1-carboxylate
- Z4657709305
- Cyclobutanecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester
-
- MDL: MFCD32878436
- インチ: 1S/C10H16O3/c1-10(2,3)13-9(12)8-4-7(5-8)6-11/h6-8H,4-5H2,1-3H3
- InChIKey: NPADPCUFDVAIRY-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1CC(C=O)C1)=O
計算された属性
- 精确分子量: 184.109944368 g/mol
- 同位素质量: 184.109944368 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 209
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- 分子量: 184.23
- トポロジー分子極性表面積: 43.4
Tert-butyl 3-formylcyclobutane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27149974-0.05g |
tert-butyl 3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 95.0% | 0.05g |
$315.0 | 2025-03-20 | |
Enamine | EN300-27149974-0.5g |
tert-butyl 3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 95.0% | 0.5g |
$1058.0 | 2025-03-20 | |
Enamine | EN300-27149974-5.0g |
tert-butyl 3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 95.0% | 5.0g |
$3935.0 | 2025-03-20 | |
Enamine | EN300-27149974-5g |
tert-butyl 3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 93% | 5g |
$3935.0 | 2023-09-11 | |
1PlusChem | 1P028BJR-2.5g |
tert-butyl3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 93% | 2.5g |
$3350.00 | 2023-12-18 | |
Aaron | AR028BS3-1g |
tert-butyl3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 95% | 1g |
$1891.00 | 2025-02-17 | |
Aaron | AR028BS3-5g |
tert-butyl3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 93% | 5g |
$5436.00 | 2023-12-15 | |
Enamine | EN300-27149974-1g |
tert-butyl 3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 93% | 1g |
$1357.0 | 2023-09-11 | |
1PlusChem | 1P028BJR-250mg |
tert-butyl3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 93% | 250mg |
$893.00 | 2023-12-18 | |
Aaron | AR028BS3-100mg |
tert-butyl3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 95% | 100mg |
$672.00 | 2025-02-17 |
Tert-butyl 3-formylcyclobutane-1-carboxylate 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
Tert-butyl 3-formylcyclobutane-1-carboxylateに関する追加情報
Introduction to Tert-butyl 3-formylcyclobutane-1-carboxylate (CAS No. 2567504-92-9)
Tert-butyl 3-formylcyclobutane-1-carboxylate, identified by the chemical compound code CAS No. 2567504-92-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a cyclobutane core substituted with a formyl group and a tert-butyl ester, presents unique structural and functional attributes that make it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of Tert-butyl 3-formylcyclobutane-1-carboxylate consists of a cyclobutane ring with a formyl group (-CHO) at the 3-position and a tert-butyl ester (-COO-C(CH₃)₃) at the 1-position. This configuration imparts reactivity that is useful in various synthetic transformations, particularly in the construction of more complex molecular architectures. The presence of the formyl group allows for further functionalization via condensation reactions, while the tert-butyl ester provides stability and modularity in synthetic pathways.
In recent years, the pharmaceutical industry has shown increasing interest in cycloalkane derivatives due to their potential biological activities and structural diversity. Tert-butyl 3-formylcyclobutane-1-carboxylate has been explored as a building block in the synthesis of novel therapeutic agents. Its cyclobutane scaffold is known to exhibit favorable pharmacokinetic properties, including improved bioavailability and reduced metabolic clearance, making it an attractive candidate for drug design.
One of the most compelling applications of Tert-butyl 3-formylcyclobutane-1-carboxylate is in the development of bioactive molecules targeting neurological disorders. The cycloalkane ring has been associated with enhanced blood-brain barrier penetration, which is crucial for treating central nervous system (CNS) conditions. Researchers have utilized this compound to synthesize analogs with potential neuroprotective, anti-inflammatory, or analgesic effects. The formyl group further enables the formation of Schiff bases or hydrazones, which are known to interact with biological targets such as enzymes and receptors involved in CNS pathologies.
Additionally, Tert-butyl 3-formylcyclobutane-1-carboxylate has found utility in materials science, particularly in the synthesis of polymers and coatings that require specific chemical properties. The formyl group can participate in polymerization reactions, leading to cross-linked networks with tailored mechanical and thermal characteristics. Such materials are being investigated for applications in advanced composites, adhesives, and specialty coatings where high performance and durability are essential.
The synthesis of Tert-butyl 3-formylcyclobutane-1-carboxylate typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include cyclization reactions followed by selective functionalization to introduce the formyl and ester groups. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements have made CAS No. 2567504-92-9 more accessible for industrial applications.
In academic research, Tert-butyl 3-formylcyclobutane-1-carboxylate has been employed as a substrate for studying reaction mechanisms and developing new synthetic methodologies. Its unique reactivity profile allows chemists to explore novel transformations that may lead to breakthroughs in organic synthesis. For instance, recent studies have demonstrated its use in transition-metal-catalyzed cross-coupling reactions, which are pivotal for constructing complex molecular frameworks efficiently.
The compound's potential extends beyond pharmaceuticals and materials science into agrochemicals, where cyclic structures are often found in bioactive ingredients. Researchers are investigating derivatives of Tert-butyl 3-formylcyclobutane-1-carboxylate as candidates for pesticides or herbicides due to their structural similarity to known bioactive compounds that exhibit phytotoxic effects.
From an industrial perspective, the demand for high-purity CAS No. 2567504-92-9 is driven by its role as an intermediate in large-scale manufacturing processes. Quality control is paramount to ensure consistency in downstream applications, particularly in pharmaceutical production where impurities can affect efficacy and safety. Manufacturers must adhere to stringent regulatory standards to guarantee the compound's purity and reliability.
The environmental impact of producing and using Tert-butyl 3-formylcyclobutane-1-carboxylate is also a consideration in modern research. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic processes are being explored as alternatives to traditional methods, aligning with global sustainability goals.
In conclusion, Tert-butyl 3-formYLcyCLobUTanE-1-caRboxyLATE (CAS No. 2567504-92-9) represents a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features make it indispensable in pharmaceutical research, materials science, and agrochemical development. As synthetic methodologies continue to evolve, the utility of this compound is expected to expand further, driving innovation and discovery.
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